Triphenyl silane
Overview
Description
Triphenyl silane, also known as silane, triphenyl-, is an organosilicon compound with the chemical formula C18H16Si. It is a white crystalline solid that is soluble in most organic solvents. This compound is notable for its use in organic synthesis, particularly in the preparation of triphenylsilyl ethers, which serve as alcohol-protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl silane can be synthesized through the reduction of phenylsilane (C6H5SiH3) using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent unwanted side reactions. The overall reaction equation is: [ 3 \text{C}_6\text{H}_5\text{SiH}3 + 2 \text{LiAlH}4 \rightarrow \text{C}{18}\text{H}{16}\text{Si} + 2 \text{LiH} + 2 \text{AlH}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product .
Types of Reactions:
Reduction: this compound is used as a reducing agent in various organic reactions. It is particularly effective in the reduction of organic halides and enones to ketones.
Oxidation: It can be oxidized by carbon nanotube-gold nanohybrids to form various oxidation products.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, producing enolsilanes.
Hydrolysis: this compound undergoes hydrolysis in the presence of ruthenium complexes to produce silanols.
Common Reagents and Conditions:
Catalytic Hydrogen Deuterium Exchange: Catalyzed by N-heterocyclic carbene-Ir(III) complexes.
Oxidation: Catalyzed by carbon nanotube-gold nanohybrids.
Hydrosilylation: Catalyzed by various metal complexes, including ruthenium.
Major Products:
Reduction: Ketones and deoxy sugars.
Oxidation: Various oxidized silanes.
Hydrosilylation: Enolsilanes.
Hydrolysis: Silanols.
Scientific Research Applications
Triphenyl silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of triphenylsilyl ethers and as a reducing agent.
Biology: Employed in the modification of biological molecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of heat-resistant coatings, vulcanizable rubber compounds, and as a catalyst component for the polymerization of olefins
Mechanism of Action
The mechanism of action of triphenyl silane involves its ability to donate hydrogen atoms in reduction reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property is exploited in various catalytic processes, including hydrosilylation and hydrogen deuterium exchange reactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used .
Comparison with Similar Compounds
- Phenylsilane (C6H5SiH3)
- Triethylsilane (C6H5SiH3)
- Diphenylsilane (C12H10SiH2)
- Dimethylphenylsilane (C8H12Si)
- Triisopropylsilane (C9H21Si)
Comparison: Triphenyl silane is unique due to its three phenyl groups attached to the silicon atom, which provides greater stability and reactivity compared to other silanes. For example, it is more stable towards acidic hydrolysis than trimethylsilyl (TMS) groups and shows better selectivity in reduction reactions compared to trialkylsilanes .
Properties
IUPAC Name |
triphenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNYQDSIDKVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789-25-3 | |
Record name | Triphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=789-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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